![molecular formula C10H19NO2 B051980 Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- CAS No. 116230-20-7](/img/structure/B51980.png)
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-, also known as ABE or ABE-ethanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABE-ethanol is a derivative of azabicyclo[2.2.1]heptane, which is a bicyclic compound containing a nitrogen atom in its structure.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is not fully understood. However, it is believed that Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemische Und Physiologische Effekte
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have various biochemical and physiological effects. In animal studies, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to reduce inflammation and pain, lower blood glucose levels, and improve insulin sensitivity. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has also been shown to have insecticidal and fungicidal effects, making it a potential biopesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol in lab experiments is its low toxicity compared to other chemicals. This makes it a relatively safe compound to work with. Additionally, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is readily available and can be synthesized in large quantities. However, one limitation of using Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol. One area of interest is its potential use as a biofuel. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has a high energy content and can be produced from renewable sources, making it an attractive alternative to traditional fossil fuels. Another area of interest is its potential use as a biopesticide. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. Finally, further research is needed to fully understand the mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol and its potential applications in medicine.
Synthesemethoden
The synthesis of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol involves the reaction of azabicyclo[2.2.1]hept-2-ene with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol as the main product. The purity of the product can be improved by further purification steps such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and energy. In medicine, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been used as a biopesticide due to its insecticidal and fungicidal properties. In energy, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been considered as a potential biofuel due to its high energy content and low toxicity.
Eigenschaften
CAS-Nummer |
116230-20-7 |
|---|---|
Produktname |
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c12-4-6-13-5-3-11-8-9-1-2-10(11)7-9/h9-10,12H,1-8H2 |
InChI-Schlüssel |
XHCXVEOOEJMFIP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CN2CCOCCO |
Kanonische SMILES |
C1CC2CC1CN2CCOCCO |
Andere CAS-Nummern |
116230-20-7 |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



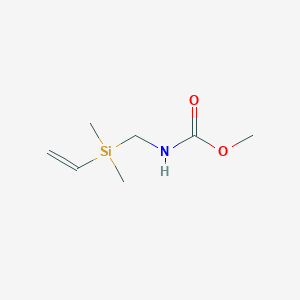

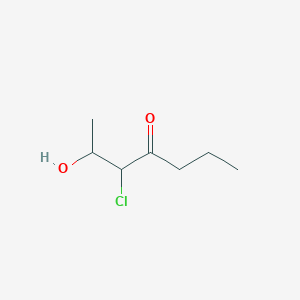
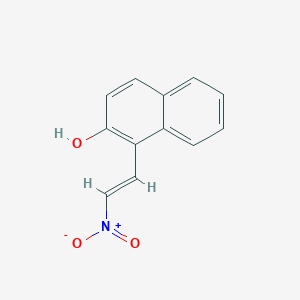
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
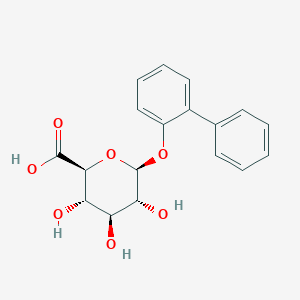
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
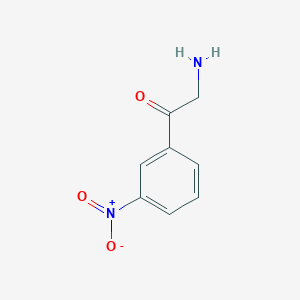
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
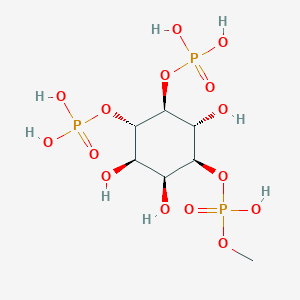
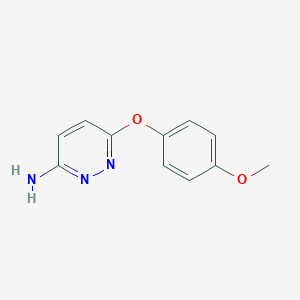
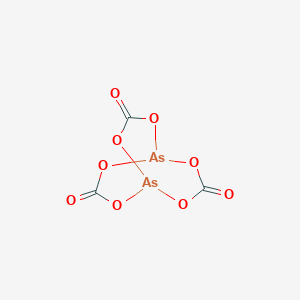

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)